molecular formula C29H35N5O2S B2591709 1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclohexylurea CAS No. 923123-05-1

1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclohexylurea

Cat. No.: B2591709
CAS No.: 923123-05-1
M. Wt: 517.69
InChI Key: QIWBSOHHXXWRQM-UHFFFAOYSA-N
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Description

1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclohexylurea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzhydrylpiperazine moiety, a thiazole ring, and a cyclohexylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclohexylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzhydrylpiperazine: The synthesis begins with the preparation of benzhydrylpiperazine through the reaction of benzhydryl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Thiazole Ring Formation: The benzhydrylpiperazine is then reacted with a thiazole derivative, such as 2-bromoacetylthiazole, under basic conditions to form the intermediate 4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazole.

    Cyclohexylurea Formation: Finally, the intermediate is reacted with cyclohexyl isocyanate to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclohexylurea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or piperazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclohexylurea has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.

    Biological Studies: Researchers study the compound’s interactions with biological systems to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: The compound is used as a tool to probe biological pathways and molecular targets, providing insights into cellular processes and disease mechanisms.

    Industrial Applications: The compound’s chemical reactivity makes it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclohexylurea involves its interaction with specific molecular targets and pathways. The benzhydrylpiperazine moiety may interact with neurotransmitter receptors or enzymes, while the thiazole ring can participate in binding to metal ions or other biomolecules. The cyclohexylurea group may enhance the compound’s stability and bioavailability. Together, these interactions contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclohexylurea can be compared with other similar compounds, such as:

    1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea: This compound has a phenyl group instead of a cyclohexyl group, which may affect its chemical reactivity and biological activity.

    1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-methylurea: The presence of a methyl group instead of a cyclohexyl group can influence the compound’s solubility and interaction with biological targets.

    1-(4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-ethylurea: An ethyl group in place of the cyclohexyl group may alter the compound’s pharmacokinetic properties and overall efficacy.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N5O2S/c35-26(20-25-21-37-29(31-25)32-28(36)30-24-14-8-3-9-15-24)33-16-18-34(19-17-33)27(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-2,4-7,10-13,21,24,27H,3,8-9,14-20H2,(H2,30,31,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWBSOHHXXWRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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